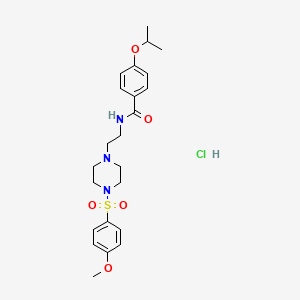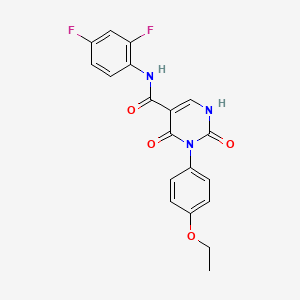![molecular formula C16H15FN4O2S2 B2554210 3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 519152-65-9](/img/structure/B2554210.png)
3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is an intricate chemical compound with a unique structural makeup that can be applied in various fields, especially in medicinal chemistry. This compound holds a significant place in scientific research due to its potential pharmacological properties and diverse reaction capabilities.
Synthetic routes and reaction conditions:
Preparation of this compound typically involves the stepwise synthesis of the triazole ring followed by the introduction of the sulfonyl group. The synthesis starts with the condensation of 4-fluorobenzaldehyde with thiourea under acidic conditions to form the 4-(4-fluorophenyl)-5-mercapto-1,2,4-triazole core. Subsequent reactions introduce the N,N-dimethylbenzene-1-sulfonamide moiety through sulfonylation using dimethylamine and sulfonyl chloride under controlled temperature and pH conditions.
Industrial production methods:
For industrial production, these reactions are typically scaled up and optimized for yield and purity. Efficient catalysts and solvents are used to minimize reaction time and energy consumption. Process control technologies ensure precise monitoring and adjustments to reaction conditions.
Types of reactions it undergoes:
Oxidation: The sulfur atom in the 5-sulfanyl group can be oxidized to sulfoxide or sulfone under specific conditions using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The nitro or sulfone functionalities, if present, can be reduced to amines or sulfides using reducing agents like hydrogenation with palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic aromatic substitution, especially at the fluorophenyl position, under the influence of nucleophiles like amines or alkoxides.
Common reagents and conditions used in these reactions:
Oxidation: Reagents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents include palladium on carbon (Pd/C) in hydrogenation reactions, or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK).
Major products formed from these reactions:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of reduced amine or sulfide derivatives.
Substitution: Formation of substituted derivatives where the nucleophile replaces the fluorine atom on the phenyl ring.
科学研究应用
This compound finds extensive applications in various fields:
Chemistry: Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Biology: Its potential pharmacological properties are studied for applications such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a building block for complex molecules in drug development.
作用机制
The compound's mechanism of action primarily involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can chelate metal ions, while the sulfonamide group can interact with protein active sites, disrupting normal biochemical processes. These interactions often lead to the inhibition of enzymatic activity or receptor function, which can have therapeutic benefits.
Molecular targets and pathways involved:
Enzymes: Targets such as kinases, proteases, or other enzymes involved in disease pathways.
Receptors: Interaction with cell surface or nuclear receptors that regulate various physiological processes.
Comparison with other similar compounds, highlighting its uniqueness:
3-[4-(4-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is unique in its multi-functional nature, combining a triazole ring, a fluorophenyl group, and a sulfonamide moiety. This makes it more versatile compared to compounds with only one or two of these functionalities.
相似化合物的比较
4-(4-Fluorophenyl)-1,2,4-triazole: Lacks the sulfonamide group but shares the triazole core.
N,N-Dimethylbenzenesulfonamide: Shares the sulfonamide group but lacks the triazole and fluorophenyl functionalities.
5-Sulfanyl-4H-1,2,4-triazole derivatives: Similar structure with variations in the substituted phenyl group.
3-[4-(4-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide stands out for its combination of structural elements, enabling unique reactivity and applications.
属性
IUPAC Name |
3-[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S2/c1-20(2)25(22,23)14-5-3-4-11(10-14)15-18-19-16(24)21(15)13-8-6-12(17)7-9-13/h3-10H,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTDLWJUGHDBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)






![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)
![8-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2554145.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)
